IOA can be used to modify surfaces, introducing specific functionalities. The long hydrocarbon chain provides water repellency (hydrophobicity) to the surface, while the acrylate group allows for further chemical attachment.
Researchers can use this technique to create surfaces with desired properties, such as repelling biomolecules or adhering to specific cell types [1]. This finds applications in biosensor development, microfluidics, and biocompatible materials research [1, 2].
IOA can be polymerized to form long-chain acrylic polymers. These polymers can self-assemble in water to form nanoparticles with unique properties. The hydrophobic chain allows the nanoparticles to encapsulate hydrophobic drugs or imaging agents [3].
Researchers use IOA-based nanoparticles for drug delivery and diagnostic imaging applications. The ability to control the polymer properties allows for targeted drug delivery and enhanced image contrast [3, 4].
Isooctadecyl acrylate is an ester derived from acrylic acid and isooctadecanol. Its chemical formula is C21H40O2, and it has a molecular weight of approximately 328.55 g/mol. This compound is characterized by its liquid state at room temperature and is known for its hydrophobic properties, making it useful in formulations requiring water resistance .
Isooctadecyl acrylate can be synthesized through the following methods:
Isooctadecyl acrylate finds application across various industries due to its properties:
Studies have shown that isooctadecyl acrylate can interact with enzymes and proteins, affecting their activity. Its incorporation into polymer matrices may alter the physical properties of the materials, such as flexibility and thermal stability. Research also indicates potential cross-reactivity with other acrylates, which may lead to sensitization in some individuals .
Isooctadecyl acrylate shares similarities with several other alkyl acrylates. Below are comparisons highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Isooctyl acrylate | C13H26O2 | Shorter carbon chain; more volatile |
Isodecyl acrylate | C13H26O2 | Similar structure but less hydrophobic |
Stearyl acrylate | C18H36O2 | Higher viscosity; used primarily in cosmetic formulations |
Dodecyl acrylate | C12H24O2 | Lower molecular weight; used in surfactants |
Isooctadecyl acrylate's longer carbon chain contributes to its unique properties such as enhanced hydrophobicity and lower volatility compared to shorter-chain counterparts like isooctyl or isodecyl acrylates .
Irritant;Environmental Hazard